molecular formula C19H27N3O4S B4495763 1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4495763
M. Wt: 393.5 g/mol
InChI Key: JLRLGCIPMMGOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE include other piperidine and pyrrolidine derivatives with sulfonyl groups. Examples include:

  • 1-(METHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-(PROPANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-27(25,26)21-10-4-6-15(13-21)19(24)20-16-8-9-17(14(2)12-16)22-11-5-7-18(22)23/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRLGCIPMMGOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

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